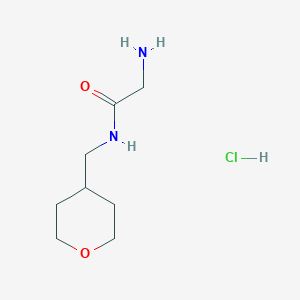

![molecular formula C7H6BrN3 B1441207 3-Bromoimidazo[1,2-a]piridin-7-amina CAS No. 1092352-46-9](/img/structure/B1441207.png)

3-Bromoimidazo[1,2-a]piridin-7-amina

Descripción general

Descripción

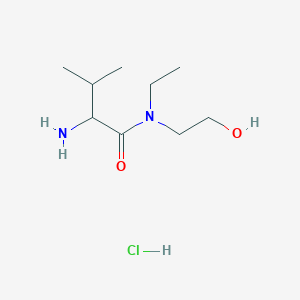

“3-Bromoimidazo[1,2-a]pyridin-7-amine” is a chemical compound with the molecular formula C7H6BrN3 . It is part of the imidazo[1,2-a]pyridines class of compounds, which are known for their significant biological and therapeutic value .

Synthesis Analysis

The synthesis of 3-Bromoimidazo[1,2-a]pyridin-7-amine can be achieved through various methods. One approach involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves a metal-free direct synthesis of imidazo[1,2-a]pyridines . These methods have been developed to improve the ecological impact of the classical schemes .

Molecular Structure Analysis

The molecular structure of 3-Bromoimidazo[1,2-a]pyridin-7-amine is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound .

Chemical Reactions Analysis

The chemical reactions involving 3-Bromoimidazo[1,2-a]pyridin-7-amine are diverse and can be categorized into several types, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Aplicaciones Científicas De Investigación

Síntesis de N-(Piridin-2-il)amidas

3-Bromoimidazo[1,2-a]piridin-7-amina: se utiliza en la síntesis quimiodivergente de N-(piridin-2-il)amidas a partir de α-bromocetonas y 2-aminopiridinas. Este proceso implica la ruptura del enlace C–C promovida por yoduro y hidroperóxido de tert-butilo (TBHP) en condiciones suaves y sin metales .

Formación de Imidazopiridinas

El compuesto sirve como precursor para la formación de imidazopiridinas a través de un proceso de ciclización/bromación en tándem de una sola etapa. Esta reacción no requiere una base y permite que las versátiles 3-bromoimidazopiridinas se transformen aún más en otras estructuras químicas .

Intermediarios Farmacéuticos

Como intermedio farmacéutico, This compound se utiliza en el desarrollo de varios compuestos medicinales. Su función como intermedio permite la creación de diversas moléculas con un valor biológico y terapéutico significativo .

Síntesis Orgánica

En química orgánica, este compuesto participa en la síntesis de moléculas complejas. Su reactividad y capacidad para participar en diversas reacciones químicas lo convierten en un valioso bloque de construcción en la construcción de compuestos orgánicos .

Química Medicinal

En química medicinal, This compound se emplea a menudo en la síntesis de compuestos con posibles actividades farmacológicas. Su incorporación a moléculas con propiedades farmacológicas puede conducir al descubrimiento de nuevos agentes terapéuticos .

Ciencia de Materiales

Este compuesto también se puede utilizar en la investigación de la ciencia de materiales, particularmente en la síntesis de nuevos materiales con propiedades únicas que podrían tener aplicaciones en diversas industrias .

Catálisis

This compound: puede utilizarse como catalizador o precursor de catalizador en reacciones químicas. Su capacidad para facilitar ciertas transformaciones es valiosa en el campo de la catálisis .

Investigación Bioquímica

En la investigación bioquímica, el compuesto puede utilizarse para estudiar vías bioquímicas o como reactivo en la investigación de sistemas biológicos. Sus interacciones con otras moléculas biológicas pueden proporcionar información sobre el funcionamiento de los organismos vivos .

Mecanismo De Acción

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which 3-bromoimidazo[1,2-a]pyridin-7-amine belongs, have significant biological and therapeutic value . They serve as pharmacophores for many molecules with varied medicinal applications .

Mode of Action

The synthesis of 3-bromoimidazo[1,2-a]pyridin-7-amine involves a one-pot tandem cyclization/bromination process . This process is promoted by the further bromination, and no base is needed .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridines can have varied medicinal applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

The versatile 3-bromoimidazo[1,2-a]pyridin-7-amine could be further transferred to other skeletons , suggesting it may have diverse effects at the molecular and cellular level.

Action Environment

The reaction conditions for its synthesis are mild and metal-free , which may suggest some level of environmental stability.

Direcciones Futuras

Future research directions for 3-Bromoimidazo[1,2-a]pyridin-7-amine could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes . Additionally, exploring its potential biological and therapeutic applications could be another promising direction .

Análisis Bioquímico

Biochemical Properties

3-Bromoimidazo[1,2-a]pyridin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 3-Bromoimidazo[1,2-a]pyridin-7-amine and these kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular functions .

Cellular Effects

The effects of 3-Bromoimidazo[1,2-a]pyridin-7-amine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromoimidazo[1,2-a]pyridin-7-amine has been observed to alter the expression of certain genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can affect metabolic pathways by interacting with enzymes involved in metabolic processes, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 3-Bromoimidazo[1,2-a]pyridin-7-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain kinases, thereby blocking their activity and preventing downstream signaling events . This inhibition can result in changes in gene expression, as the signaling pathways that regulate transcription factors are affected. Additionally, 3-Bromoimidazo[1,2-a]pyridin-7-amine can induce conformational changes in proteins, altering their function and stability .

Temporal Effects in Laboratory Settings

The effects of 3-Bromoimidazo[1,2-a]pyridin-7-amine can vary over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be significant. Prolonged exposure to 3-Bromoimidazo[1,2-a]pyridin-7-amine can lead to sustained changes in gene expression and cellular metabolism, potentially resulting in altered cell behavior and function .

Dosage Effects in Animal Models

The effects of 3-Bromoimidazo[1,2-a]pyridin-7-amine in animal models are dose-dependent. At lower doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including cell death and tissue damage . These adverse effects are likely due to the compound’s ability to disrupt critical cellular processes and signaling pathways .

Metabolic Pathways

3-Bromoimidazo[1,2-a]pyridin-7-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the activity of enzymes involved in lipid metabolism, thereby influencing lipid synthesis and degradation .

Transport and Distribution

Within cells and tissues, 3-Bromoimidazo[1,2-a]pyridin-7-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of 3-Bromoimidazo[1,2-a]pyridin-7-amine within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of 3-Bromoimidazo[1,2-a]pyridin-7-amine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Propiedades

IUPAC Name |

3-bromoimidazo[1,2-a]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFWLVPZAQJCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2Br)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676667 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-46-9 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441125.png)

![3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441127.png)

![2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride](/img/structure/B1441133.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)

![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1441146.png)